molecular formula C12H20Pb B095608 Tetracyclopropylplumbane CAS No. 17312-91-3

Tetracyclopropylplumbane

Cat. No.: B095608
CAS No.: 17312-91-3
M. Wt: 371 g/mol
InChI Key: APNNRDKAKHWEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclopropylplumbane is an organolead compound with the molecular formula Pb(C₃H₅)₄, where four cyclopropyl groups are bonded to a central lead atom. Cyclopropyl substituents introduce significant steric strain due to their rigid, triangular geometry, which distinguishes this compound from other plumbane derivatives. Potential applications include catalysis or materials science, though its reactivity and stability require further investigation.

Properties

CAS No.

17312-91-3

Molecular Formula

C12H20Pb

Molecular Weight

371 g/mol

IUPAC Name

tetracyclopropylplumbane

InChI

InChI=1S/4C3H5.Pb/c4*1-2-3-1;/h4*1H,2-3H2;

InChI Key

APNNRDKAKHWEDU-UHFFFAOYSA-N

SMILES

C1CC1[Pb](C2CC2)(C3CC3)C4CC4

Canonical SMILES

C1CC1[Pb](C2CC2)(C3CC3)C4CC4

Synonyms

Tetracyclopropylplumbane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on plumbane derivatives critically influence their electronic, steric, and thermodynamic properties. Below is a comparative analysis of Tetracyclopropylplumbane and structurally related compounds from the Pharos Project Materials (–9):

Compound Name (CAS No.) Molecular Formula Substituent Type Key Properties (Inferred)
This compound Pb(C₃H₅)₄ Cyclopropyl (4×) High steric strain, moderate polarity
Triphenyl(prop-2-enyl)plumbane (38795-78-7) Pb(C₆H₅)₃(C₃H₅) Phenyl (3×), Allyl (1×) Enhanced stability due to aromatic groups
Ethyltrimethylplumbane (1762-26-1) Pb(CH₂CH₃)(CH₃)₃ Alkyl (4×) Low polarity, high thermal stability
Tetrakis(trifluoromethyl)plumbane (4556-29-0) Pb(CF₃)₄ Trifluoromethyl (4×) High electronegativity, oxidative resistance

Reactivity and Stability

  • Steric Effects : this compound’s cyclopropyl groups impose greater steric hindrance compared to alkyl or aryl substituents (e.g., ethyltrimethylplumbane or triphenyl derivatives). This strain may reduce thermal stability and increase susceptibility to decomposition .
  • Electronic Effects: Cyclopropyl groups exhibit intermediate electron-withdrawing character compared to trifluoromethyl (strongly electron-withdrawing) or phenyl (electron-rich) groups.
  • Solubility: Cyclopropane’s nonpolar nature suggests solubility in organic solvents like THF or toluene, similar to ethyltrimethylplumbane.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.